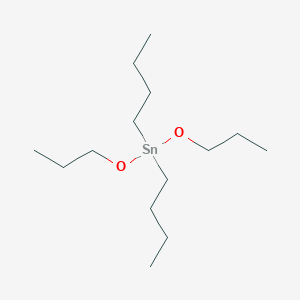
Dibutyl(dipropoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C3H7OH→(C4H9)2Sn(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Dibutyltin hydride
Substitution: Various alkoxy or aryloxy stannanes
Applications De Recherche Scientifique
Dibutyl(dipropoxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC)
Mécanisme D'action
The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
Uniqueness
Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .
Propriétés
Numéro CAS |
3349-35-7 |
|---|---|
Formule moléculaire |
C14H32O2Sn |
Poids moléculaire |
351.11 g/mol |
Nom IUPAC |
dibutyl(dipropoxy)stannane |
InChI |
InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2 |
Clé InChI |
UHPZGYUGTLLMFS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



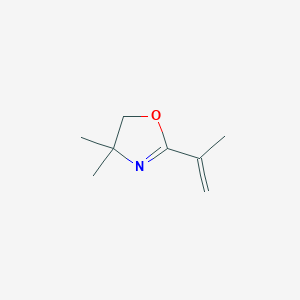

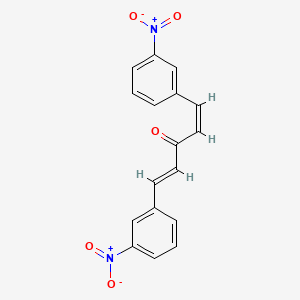
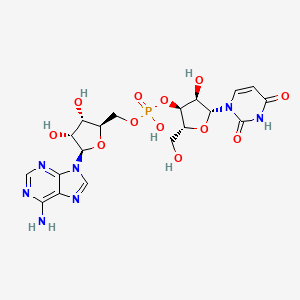
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
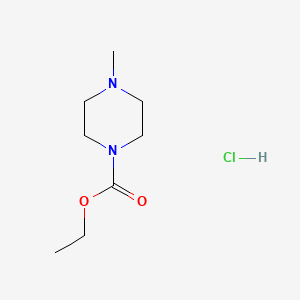


![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
